molecular formula C18H19ClN2O2 B1436996 Tolvaptan metabolite DM-4128 CAS No. 1432725-24-0

Tolvaptan metabolite DM-4128

Número de catálogo B1436996
Número CAS: 1432725-24-0
Peso molecular: 330.8 g/mol
Clave InChI: XVFPODYXXNMTEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tolvaptan metabolite DM-4128, also known as 1432725-24-0 or 4U854V7PAG, is a compound with the molecular formula C18H19ClN2O2 . It has a molecular weight of 330.8 g/mol . The IUPAC name for this compound is (4-amino-2-methylphenyl)- (7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone .


Synthesis Analysis

The metabolites of tolvaptan, including DM-4128, are mainly produced by CYP 3A4 . The chemical synthesis of these metabolites has been described in the literature for further study .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C18H19ClN2O2/c1-11-9-13 (20)5-6-14 (11)18 (23)21-8-2-3-17 (22)15-10-12 (19)4-7-16 (15)21/h4-7,9-10,17,22H,2-3,8,20H2,1H3 . The Canonical SMILES string is CC1=C (C=CC (=C1)N)C (=O)N2CCCC (C3=C2C=CC (=C3)Cl)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.8 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 330.1135055 g/mol . The Topological Polar Surface Area is 66.6 Ų . The compound has a Heavy Atom Count of 23 .

Aplicaciones Científicas De Investigación

1. Pharmacokinetics and Metabolism

  • A study by Hoshikawa et al. (2019) developed a method for quantifying tolvaptan and its major metabolites, including DM-4128, in human plasma. This method is significant for evaluating the pharmacokinetics of oral tolvaptan, including the determination of its major metabolites in heart failure patients (Hoshikawa et al., 2019).

2. Drug-Drug Interactions and Liver Injury

  • Lu et al. (2016) investigated the interactions of tolvaptan and its metabolites, including DM-4128, with metabolic and transport proteins in human hepatocytes. This study is crucial in understanding the potential drug-drug interactions involving tolvaptan and its metabolites (Lu et al., 2016).

3. Synthesis for Further Study

  • The chemical synthesis of tolvaptan metabolites, including DM-4128, was described by Wan et al. (2012) for further studies. This synthesis is essential for understanding the properties and potential applications of these metabolites (Wan et al., 2012).

4. Mechanistic Model of Liver Injury

  • Woodhead et al. (2016) applied a mechanistic model to evaluate the mechanisms of tolvaptan drug-induced liver injury, considering the role of metabolites like DM-4128. This model helps in understanding the liver safety profile of tolvaptan observed in clinical trials (Woodhead et al., 2016).

5. Hepatic Transporter Inhibition

  • Slizgi et al. (2016) explored the ability of tolvaptan and its metabolites, such as DM-4128, to inhibit human hepatic transporters. Understanding these interactions is important for assessing factors contributing to drug-induced liver injury (Slizgi et al., 2016).

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Tolvaptan metabolite DM-4128 plays a significant role in biochemical reactions, particularly in the context of its parent compound’s therapeutic effects. DM-4128 interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bile acid transporters, where DM-4128 has been shown to inhibit the bile salt export pump (BSEP) and the sodium-taurocholate co-transporting polypeptide (NTCP) . These interactions can lead to alterations in bile acid disposition, which is a crucial factor in understanding the hepatotoxicity associated with Tolvaptan and its metabolites.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect mitochondrial respiration, leading to mitochondrial dysfunction . This metabolite can induce oxidative stress within cells, which in turn impacts cell signaling pathways and gene expression. The inhibition of bile acid transporters by DM-4128 can also lead to cellular stress responses, further influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. At the molecular level, DM-4128 binds to and inhibits bile acid transporters such as BSEP and NTCP . This inhibition disrupts the normal transport and excretion of bile acids, leading to their accumulation within hepatocytes. Additionally, DM-4128 has been shown to interfere with mitochondrial function by inhibiting components of the electron transport chain, which results in reduced ATP production and increased production of reactive oxygen species (ROS) . These molecular interactions contribute to the overall hepatotoxic effects observed with Tolvaptan and its metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability and degradation of DM-4128 can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to DM-4128 can lead to sustained mitochondrial dysfunction and oxidative stress . Additionally, in vivo studies have indicated that the hepatotoxic effects of DM-4128 may become more pronounced over time, necessitating careful monitoring of liver function during long-term treatment with Tolvaptan .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, DM-4128 can effectively inhibit bile acid transporters without causing significant toxicity . At higher doses, the metabolite can induce severe hepatotoxicity, characterized by elevated liver enzymes and histopathological changes in liver tissue . These findings highlight the importance of dose optimization to minimize adverse effects while maintaining therapeutic efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily formed in the liver through the cytochrome P450-mediated metabolism of Tolvaptan . DM-4128 can further undergo phase II metabolism, including glucuronidation and sulfation, which facilitate its excretion from the body . The interactions of DM-4128 with various enzymes and cofactors in these metabolic pathways can influence its overall pharmacokinetic profile and therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. DM-4128 has been shown to interact with organic anion transport polypeptides (OATPs) and organic anion transporters (OATs), which play a role in its uptake and distribution within hepatocytes . Additionally, the metabolite’s interactions with binding proteins can influence its localization and accumulation in specific tissues, impacting its overall pharmacological effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Studies have shown that DM-4128 can accumulate within mitochondria, where it exerts its effects on mitochondrial respiration and oxidative stress . The metabolite may also localize to other cellular compartments, such as the endoplasmic reticulum, where it can interact with various enzymes and proteins involved in bile acid metabolism . These subcellular localization patterns are critical for understanding the precise mechanisms of action of DM-4128.

Propiedades

IUPAC Name

(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-11-9-13(20)5-6-14(11)18(23)21-8-2-3-17(22)15-10-12(19)4-7-16(15)21/h4-7,9-10,17,22H,2-3,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFPODYXXNMTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)N2CCCC(C3=C2C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1432725-24-0
Record name DM-4128
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432725240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DM-4128
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U854V7PAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolvaptan metabolite DM-4128
Reactant of Route 2
Tolvaptan metabolite DM-4128
Reactant of Route 3
Reactant of Route 3
Tolvaptan metabolite DM-4128
Reactant of Route 4
Tolvaptan metabolite DM-4128
Reactant of Route 5
Reactant of Route 5
Tolvaptan metabolite DM-4128
Reactant of Route 6
Tolvaptan metabolite DM-4128

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.